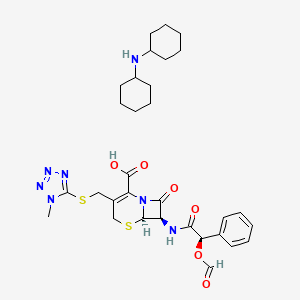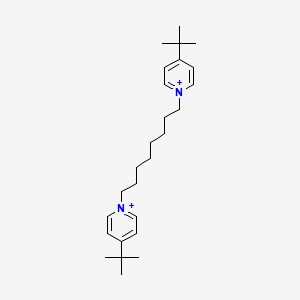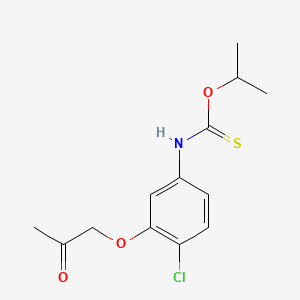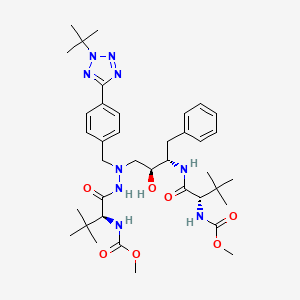![molecular formula C20H28O3 B12772719 (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1025495-78-6](/img/structure/B12772719.png)
(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the methoxymethyl and methyl groups through selective functional group transformations.
Hydrogenation: Reduction of double bonds to achieve the decahydro structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification Techniques: Application of chromatography and crystallization for purification.
Quality Control: Implementation of stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further hydrogenation to fully saturated derivatives.
Substitution: Halogenation or alkylation at specific positions.
Common Reagents and Conditions
Oxidizing Agents: Use of reagents like potassium permanganate or chromium trioxide.
Reducing Agents: Application of hydrogen gas with catalysts like palladium or platinum.
Substitution Reagents: Use of halogens or alkyl halides under appropriate conditions.
Major Products Formed
Oxidation Products: Ketones and aldehydes.
Reduction Products: Fully saturated hydrocarbons.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
In biological research, it serves as a model compound for studying the interactions of cyclopenta[a]phenanthrene derivatives with biological systems. Its effects on cellular processes and enzyme activities are of particular interest.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structural similarity to certain natural products makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials.
作用机制
The mechanism of action of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol involves its interaction with specific molecular targets. These targets include enzymes and receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activities and subsequent biological responses.
相似化合物的比较
Similar Compounds
- (8R,9S,13S,14S,17S)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol .
- (8R,9S,10R,13S,14S,17S)-17-Acetyl-6,10,13-trimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene .
Uniqueness
The uniqueness of (6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol lies in its specific functional groups and stereochemistry. The presence of the methoxymethyl group and the specific stereochemical configuration contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
1025495-78-6 |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H28O3/c1-20-8-7-15-14-4-3-13(21)10-16(14)12(11-23-2)9-17(15)18(20)5-6-19(20)22/h3-4,10,12,15,17-19,21-22H,5-9,11H2,1-2H3/t12-,15+,17+,18-,19-,20-/m0/s1 |
InChI 键 |
IWGSIBVXIPLFAD-BGSZODNUSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)COC |
规范 SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)



